molecular formula C10H15NO4S B7857380 4-(2-Ethoxyethoxy)benzene-1-sulfonamide

4-(2-Ethoxyethoxy)benzene-1-sulfonamide

Cat. No.: B7857380
M. Wt: 245.30 g/mol
InChI Key: DDNGUAHKECZLHJ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group and an ethoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with ethoxyethanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(2-ethoxyethoxy)benzene-1-sulfonamide may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of 4-(2-ethoxyethoxy)benzene-1-sulfonic acid.

  • Reduction: Reduction of the sulfonamide group can produce 4-(2-ethoxyethoxy)aniline.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxyethoxy)benzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe in biological studies to understand sulfonamide interactions with biological molecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-ethoxyethoxy)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The ethoxyethoxy group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 4-(2-Ethoxyethoxy)benzonitrile

  • 1-tert-Butyl-4-(2-ethoxyethoxy)benzene

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Properties

IUPAC Name

4-(2-ethoxyethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-2-14-7-8-15-9-3-5-10(6-4-9)16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNGUAHKECZLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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